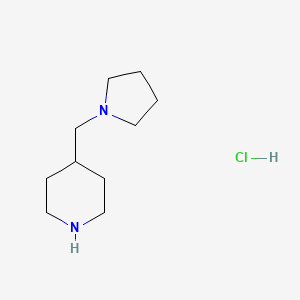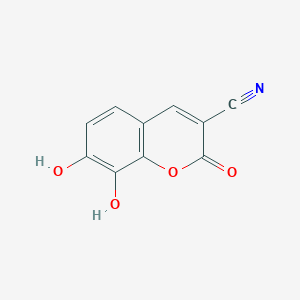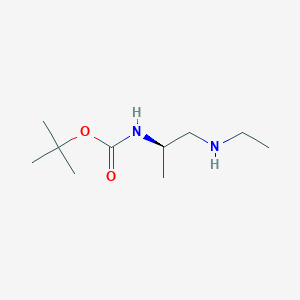
(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The compound’s structure includes a tert-butyl group, an ethylamino group, and a carbamate moiety, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of ®-1-(ethylamino)propan-2-ol with tert-butyl chloroformate in the presence of a base such as sodium hydride or sodium bicarbonate.
Purification: The intermediate is then purified using standard techniques such as recrystallization or chromatography to obtain the final product with high purity.
Industrial Production Methods
In industrial settings, the production of ®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reaction under controlled conditions to ensure high yield and purity.
Quality Control: The product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to confirm its purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, water radical cations.
Reducing Agents: Lithium aluminum hydride.
Solvents: Tetrahydrofuran, ethyl acetate.
Conditions: Reactions are typically carried out at controlled temperatures (0-20°C) and under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxides, amines, and substituted carbamates, depending on the specific reagents and conditions used.
Scientific Research Applications
®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the ethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl (1-(methylamino)propan-2-yl)carbamate
- ®-tert-Butyl (1-(isopropylamino)propan-2-yl)carbamate
- ®-tert-Butyl (1-(butylamino)propan-2-yl)carbamate
Uniqueness
®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate is unique due to its specific chiral configuration and the presence of an ethylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and selectivity in various chemical reactions, making it valuable in targeted synthesis and research applications .
Properties
Molecular Formula |
C10H22N2O2 |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
VJRACYXJGFHJHI-MRVPVSSYSA-N |
Isomeric SMILES |
CCNC[C@@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCNCC(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




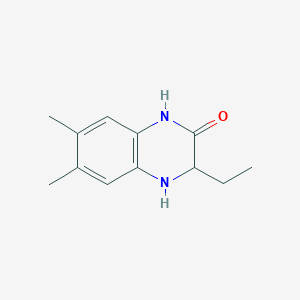

![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)
![4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11897904.png)
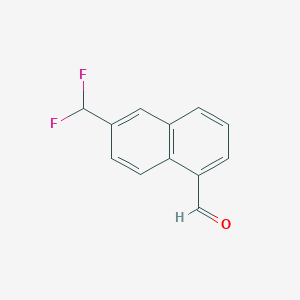
![Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B11897915.png)


